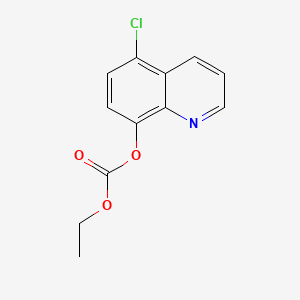

(5-chloroquinolin-8-yl) ethyl carbonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-chloroquinolin-8-yl) ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-16-12(15)17-10-6-5-9(13)8-4-3-7-14-11(8)10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJOAKAXBLLGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=C2C(=C(C=C1)Cl)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloroquinolin 8 Yl Ethyl Carbonate and Its Analogues

Elucidation of Precursor Synthesis Pathways for 5-Chloroquinolin-8-ol

The synthesis of the pivotal intermediate, 5-chloroquinolin-8-ol, can be achieved through two primary strategies: the direct chlorination of 8-hydroxyquinoline (B1678124) or the construction of the quinoline (B57606) ring system from acyclic precursors, which offers greater control over the substitution pattern. patsnap.com

The direct halogenation of the 8-hydroxyquinoline scaffold is a common method for producing chlorinated derivatives. The powerful activating effect of the hydroxyl group at the C8 position directs electrophilic substitution primarily to the ortho (C7) and para (C5) positions of the phenolic ring.

Several chlorinating agents and conditions have been explored to achieve this transformation. The use of N-chlorosuccinimide (NCS) under acidic conditions is a known method for chlorinating 8-hydroxyquinoline derivatives. nih.gov However, controlling the reaction to achieve selective monochlorination at the C5 position can be challenging, as the formation of the 5,7-dichloro-8-hydroxyquinoline byproduct is common. nih.govgoogle.com One patented process describes the use of excess chlorine gas in a chloroform (B151607) solvent with iodine as a catalyst, which also leads to the 5,7-dichloro product in high yield. google.com The difficulty in preventing dichlorination highlights a key regioselectivity challenge in this approach.

In contrast to chemical methods, enzymatic approaches can offer superior specificity. For instance, a flavin-dependent halogenase has been shown to catalyze highly specific chlorination of hydroxyquinolines, typically at the position ortho to the hydroxyl group, demonstrating a "green" method for preparing specific chlorohydroxyquinolines. usu.edu

| Reagent/Catalyst | Typical Product(s) | Key Considerations | Reference |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) / Acid | 5,7-dichloro derivatives | Commonly used for chlorination of activated rings. | nih.gov |

| Chlorine (Cl₂) / Iodine | 5,7-dichloro-8-hydroxyquinoline | Industrial process; excess reagent drives dichlorination. | google.com |

| Flavin-dependent Halogenase | Monochlorinated products (highly specific) | Enzymatic reaction provides high regioselectivity. | usu.edu |

Building the quinoline core from simpler, non-cyclic starting materials offers a powerful alternative to direct substitution, often providing unambiguous control over the final substitution pattern. Several classic named reactions are employed for this purpose.

The Skraup-Doebner-von Miller synthesis is a robust method for creating the quinoline system. acs.orglookchem.comwikipedia.org A widely used industrial route to 5-chloro-8-hydroxyquinoline (B194070) involves the Skraup reaction of 4-chloro-2-aminophenol with glycerol (B35011). patsnap.com In this reaction, the glycerol is dehydrated in situ by concentrated sulfuric acid to form acrolein, an α,β-unsaturated aldehyde, which then reacts with the aniline (B41778) derivative to undergo cyclization and oxidation, yielding the desired quinoline. acs.orgchemicalbook.com

The Friedländer synthesis provides another versatile route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, often catalyzed by acid or base. wikipedia.orgjk-sci.comorganicreactions.org This method is valued for its operational simplicity and the availability of starting materials. jk-sci.com For instance, a suitably substituted 2-aminophenol (B121084) derivative could be condensed with an appropriate ketone to form the 8-hydroxyquinoline ring system. wikipedia.orgresearchgate.net

A third major pathway is the Combes quinoline synthesis , which involves the reaction of an aniline with a β-diketone, followed by an acid-catalyzed ring closure of the resulting Schiff base intermediate. wikipedia.orgdrugfuture.comyoutube.com This method is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org

| Reaction Name | Key Reactants | General Product | Reference |

|---|---|---|---|

| Skraup-Doebner-von Miller | Aniline + α,β-Unsaturated Carbonyl | Substituted Quinoline | acs.orglookchem.comwikipedia.org |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl | Substituted Quinoline | wikipedia.orgorganicreactions.orgresearchgate.net |

| Combes Synthesis | Aniline + β-Diketone | Substituted Quinoline | wikipedia.orgdrugfuture.com |

Esterification and Carbonylation Strategies for Ethyl Carbonate Moiety Introduction

Once 5-chloroquinolin-8-ol is obtained, the final step is the introduction of the ethyl carbonate group onto the phenolic oxygen. This is typically accomplished through acylation or related esterification reactions.

The most direct method to form the target carbonate is through direct acylation of the hydroxyl group on 5-chloroquinolin-8-ol. This involves reacting the precursor with ethyl chloroformate, a reactive acylating agent. The reaction is performed in the presence of a base to neutralize the HCl byproduct.

An alternative approach is based on Steglich esterification , a mild method that avoids the use of highly reactive acid chlorides. asianpubs.org In this strategy, 5-chloroquinolin-8-ol can be reacted with ethyl hydrogen carbonate using a carbodiimide (B86325) coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method is known for its effectiveness in acylating the 8-hydroxyl group of the quinoline core. asianpubs.org

While not explicitly documented for this specific transformation, transesterification represents another potential pathway. The reaction of phenols with cyclic carbonates like ethylene (B1197577) carbonate to produce hydroxyalkylphenyl ethers is well-established, suggesting that a similar reaction with diethyl carbonate could potentially be adapted for this synthesis. rsc.orgresearchgate.net

The success of the esterification step hinges on the appropriate selection of reaction conditions and catalysts to ensure high yield and purity.

For the direct acylation with ethyl chloroformate, a base such as pyridine (B92270) or potassium carbonate is essential. The reaction is typically conducted in an anhydrous solvent like acetone (B3395972) at low temperatures (0–5 °C) to control reactivity and minimize the formation of side products.

For the Steglich-type esterification , the reaction relies on a combination of a coupling agent and a catalyst. The use of EDC as the coupling agent is often paired with a catalytic amount of N,N-dimethylpyridin-4-amine (DMAP) in a polar aprotic solvent like dimethylformamide (DMF). asianpubs.org This system efficiently promotes the formation of the ester linkage under mild conditions, typically stirring at room temperature for several hours.

| Method | Reagents | Catalyst/Base | Typical Solvent | Reference |

|---|---|---|---|---|

| Direct Acylation | Ethyl Chloroformate | Pyridine or K₂CO₃ | Acetone | |

| Steglich Esterification | Ethyl Hydrogen Carbonate, EDC | DMAP | DMF |

Chemo- and Regioselectivity Considerations in the Synthesis of (5-chloroquinolin-8-yl) ethyl carbonate and Related Structures

Achieving the desired molecular architecture requires careful management of selectivity at multiple stages of the synthesis.

Regioselectivity is a primary concern during the preparation of the 5-chloroquinolin-8-ol precursor. When using the direct chlorination approach, the strong ortho, para-directing influence of the C8-hydroxyl group makes it difficult to selectively chlorinate only the C5 position without concurrent reaction at the C7 position. nih.govgoogle.com This often leads to mixtures of products that require purification. In contrast, employing a cyclization strategy, such as the Skraup reaction with 4-chloro-2-aminophenol, provides absolute regiocontrol, as the position of the chlorine atom is predetermined by the starting material. patsnap.com The regiochemical outcome of some cyclizations can also be influenced by the reaction mechanism, such as whether the key step proceeds via a 1,4- or 1,2-addition. acs.org

Chemoselectivity is the key consideration in the final esterification step. The 5-chloroquinolin-8-ol molecule possesses a phenolic hydroxyl group, which is significantly more nucleophilic and acidic than the aromatic C-H bonds or the pyridine nitrogen under the reaction conditions. Therefore, acylation with ethyl chloroformate or esterification via the Steglich method occurs selectively at the hydroxyl group, leaving the rest of the heterocyclic ring system intact. The choice of mild conditions and specific catalysts like DMAP ensures that this selective transformation proceeds efficiently without unwanted side reactions on the quinoline core.

Novel and Green Chemistry Approaches to (5-chloroquinolin-8-yl) ethyl carbonate Synthesis

The synthesis of quinoline derivatives has traditionally relied on classic methods such as the Skraup, Doebner-von Miller, and Friedlander syntheses. tandfonline.comtandfonline.comresearchgate.net However, these conventional routes often necessitate harsh reaction conditions, including high temperatures and the use of hazardous reagents and solvents, which pose environmental and economic challenges. tandfonline.comresearchgate.netnih.gov In response, the principles of green chemistry have spurred the development of more sustainable and efficient synthetic methodologies. tandfonline.comnih.gov These modern approaches aim to reduce waste, minimize the use of toxic substances, and improve energy efficiency. For the synthesis of (5-chloroquinolin-8-yl) ethyl carbonate, novel techniques such as ultrasound and microwave assistance, as well as the implementation of solvent-free and advanced catalytic systems, represent significant advancements over traditional protocols. tandfonline.comnih.gov These methods not only offer environmental benefits but also frequently lead to shorter reaction times, higher yields, and simplified purification processes. researchgate.net

Ultrasound-Assisted Synthetic Methods

Ultrasound-assisted organic synthesis (sonochemistry) utilizes the energy of acoustic cavitation to accelerate chemical reactions. While specific studies on the ultrasound-assisted synthesis of (5-chloroquinolin-8-yl) ethyl carbonate are not extensively documented, the principles can be extrapolated from similar carbonate syntheses. For instance, the ultrasound-assisted transesterification of glycerol to glycerol carbonate has demonstrated remarkable efficiency. nih.gov This process involves the formation of a glyceroxide anion that attacks the carbonyl carbon of a carbonate source, followed by an intramolecular cyclization. nih.gov

Applying this methodology to the synthesis of (5-chloroquinolin-8-yl) ethyl carbonate would likely involve the reaction of 5-chloro-8-hydroxyquinoline and a suitable ethylating agent, such as diethyl carbonate. The use of an ultrasonic probe or bath could dramatically enhance the reaction rate by creating localized high-pressure and high-temperature zones, which increases mass transfer and accelerates the chemical transformation. Research on glycerol carbonate synthesis showed that applying a direct ultrasound probe resulted in a 96% yield in just 15 minutes at 70°C, a significant improvement over conventional heating which only yielded 5% under similar conditions. nih.gov This highlights the potential of sonochemistry to offer a rapid and highly efficient pathway for the synthesis of quinoline-based carbonates.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Glycerol Carbonate nih.gov

| Method | Catalyst | Temperature (°C) | Time | Yield (%) |

| Conventional Batch Reactor | K-silicalite-1 | 70 | 15 min | ~5 |

| Ultrasound-Assisted (Direct Probe) | K-silicalite-1 | 70 | 15 min | 96 |

Microwave-Assisted Synthetic Methods

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, known for its ability to dramatically reduce reaction times from hours to minutes. researchgate.netbeilstein-journals.org This technique utilizes the efficient heating of polar molecules through the direct absorption of microwave energy. researchgate.net While specific protocols for the microwave synthesis of (5-chloroquinolin-8-yl) ethyl carbonate are not detailed in the available literature, the synthesis of related quinoline and cyclic carbonate structures provides a strong precedent for its application. tandfonline.comrsc.org

For example, the microwave-assisted synthesis of quinoline derivatives has been successfully achieved in green solvents like water, yielding products in 10-15 minutes with yields between 75-93%. tandfonline.com Another relevant study describes the synthesis of cyclic carbonates from epoxides and CO2 using a formic acid/KI catalytic system under microwave irradiation. rsc.org A plausible microwave-assisted route to (5-chloroquinolin-8-yl) ethyl carbonate would involve reacting 5-chloro-8-hydroxyquinoline with ethyl chloroformate or diethyl carbonate in the presence of a suitable base or catalyst under controlled microwave irradiation. The key advantages would be rapid, uniform heating, leading to significantly shorter reaction times and potentially higher purity of the final product compared to conventional methods.

Table 2: Examples of Microwave-Assisted Synthesis of Heterocyclic Compounds

| Reaction | Catalyst/Base | Solvent | Time | Yield (%) | Source |

| Synthesis of quinoline derivatives | Ammonium acetate | Water | 10-15 min | 75-93 | tandfonline.com |

| Claisen-Schmidt condensation for chalcones | K2CO3 | Solvent-free | Not Specified | High | researchgate.net |

| Urech synthesis of hydantoins | Potassium cyanate/HCl | Water | 1 hr 15 min | 34-89 | beilstein-journals.org |

| Cycloaddition of CO2 to epoxides | HCOOH/KI | None | 1-4 hrs | High | rsc.org |

Solvent-Free and Catalytic Systems

Solvent-free synthesis, also known as solid-state or neat reaction, is a cornerstone of green chemistry that minimizes pollution and reduces costs associated with solvent purchase, purification, and disposal. tandfonline.comarkat-usa.org These reactions are often facilitated by catalysts that can operate efficiently in the absence of a solvent.

The synthesis of (5-chloroquinolin-8-yl) ethyl carbonate can be envisioned under solvent-free conditions by heating a mixture of 5-chloro-8-hydroxyquinoline and an ethylating agent like ethyl chloroformate with a suitable catalyst. Research into the solvent-free von Pechmann condensation for the synthesis of coumarins provides a relevant model. arkat-usa.org In this method, phenols and β-keto esters are heated with a mild Lewis acid catalyst, such as lithium bromide (LiBr), to produce coumarins in high yields (up to 92%) in as little as 15 minutes. arkat-usa.org This procedure is noted for being efficient, economical, and environmentally benign, with no formation of significant side products. arkat-usa.org The application of a similar catalytic, solvent-free system to the synthesis of (5-chloroquinolin-8-yl) ethyl carbonate could offer substantial improvements in efficiency and sustainability over traditional solvent-based methods.

Table 3: Examples of Catalysts Used in Solvent-Free Synthesis

| Catalyst | Reaction Type | Substrates | Efficiency | Source |

| Lithium Bromide (LiBr) | von Pechmann Condensation | Phenols, β-keto esters | High yields (up to 92%) in short reaction times (15 min) | arkat-usa.org |

| Potassium Carbonate (K2CO3) | Claisen-Schmidt Condensation | 2-chloroquinoline-3-carbaldehyde, acetophenones | Eco-friendly, inexpensive, high efficiency | researchgate.net |

| Titania Nanomaterials | Friedländer Hetero-Annulation | Various | Recyclable, efficient for poly-substituted quinolines | tandfonline.com |

Synthetic Strategies for (5-chloroquinolin-8-yl) ethyl carbonate Derivatives and Analogues

The development of derivatives and analogues of (5-chloroquinolin-8-yl) ethyl carbonate is crucial for exploring structure-activity relationships and discovering new applications. Synthetic strategies typically focus on the modification of the 8-hydroxyquinoline core, leveraging its versatile chemical reactivity. nih.gov Key approaches involve reactions at the phenolic hydroxyl group, electrophilic substitution on the quinoline ring, and modification of existing substituents.

One common strategy involves using the hydroxyl group of an 8-hydroxyquinoline precursor as a nucleophile. For instance, in the synthesis of novel 1,3,4-oxadiazole-triazole derivatives, the synthesis begins by treating 8-hydroxyquinoline with a base to form a phenolate (B1203915) anion. nih.gov This anion then reacts with an electrophile like ethyl chloroacetate (B1199739) in an SN2 reaction. The resulting ester intermediate can undergo a series of further transformations, such as reaction with hydrazine (B178648) followed by cyclization, to build complex heterocyclic systems attached to the quinoline core. nih.gov

Another powerful strategy is the functionalization of the quinoline ring itself. For example, 5-chloromethyl-8-hydroxyquinoline can be prepared and used as a key intermediate. nih.gov The chloromethyl group serves as an excellent electrophilic handle for introducing various functionalities via nucleophilic substitution. This intermediate can be reacted with amines, such as piperazine (B1678402) derivatives, to generate new analogues. Subsequent reaction of the introduced amine with carboxylic acids (e.g., cinnamic acids) via amide coupling reactions (using coupling agents like EDC) allows for the construction of highly diverse and complex molecules. nih.gov

These multi-step synthetic sequences demonstrate the modular nature of synthesizing quinoline derivatives. By protecting and deprotecting functional groups and employing a range of classical and modern organic reactions, a wide array of analogues of (5-chloroquinolin-8-yl) ethyl carbonate can be systematically prepared for further investigation. nih.gov

Table 4: Synthetic Strategies for 8-Hydroxyquinoline Derivatives nih.gov

| Starting Material | Key Reagents/Steps | Resulting Derivative Type |

| 8-Hydroxyquinoline | 1. Base, Ethyl chloroacetate 2. Hydrazine 3. CS2, KOH (cyclization) | 1,3,4-Oxadiazole attached to quinoline-8-oxy group |

| 8-Hydroxyquinoline | 1. Chloromethylation (forms 5-chloromethyl-8-hydroxyquinoline) 2. tert-Butylpiperazine-1-carboxylate 3. TFA (deprotection) 4. Cinnamic acids, EDC (amide coupling) | Multi-targeted derivatives with piperazine-cinnamide side chain at C-5 |

| 5-Chloro-8-hydroxyquinoline-7-carbaldehyde | Reductive amination with a primary amine | N-substituted aminomethyl group at C-7 |

Comprehensive Spectroscopic and Structural Characterization of 5 Chloroquinolin 8 Yl Ethyl Carbonate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

One-Dimensional (1D) NMR (¹H, ¹³C) Data Interpretation

No experimental ¹H or ¹³C NMR data for (5-chloroquinolin-8-yl) ethyl carbonate could be located.

Two-Dimensional (2D) NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

No 2D NMR data (COSY, HMQC, HMBC, NOESY) for (5-chloroquinolin-8-yl) ethyl carbonate could be found in the searched literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Specific high-resolution mass spectrometry data, including molecular formula validation and fragmentation patterns for (5-chloroquinolin-8-yl) ethyl carbonate, is not publicly available.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

An experimental FT-IR spectrum and corresponding vibrational analysis for (5-chloroquinolin-8-yl) ethyl carbonate could not be retrieved from available sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

No UV-Vis spectroscopic data detailing the electronic transitions of (5-chloroquinolin-8-yl) ethyl carbonate has been found.

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Interactions

There is no published X-ray crystallographic data for (5-chloroquinolin-8-yl) ethyl carbonate to determine its solid-state structure.

Crystal Growth Techniques and Optimization

Information regarding the specific techniques and optimization processes for growing single crystals of (5-chloroquinolin-8-yl) ethyl carbonate is not available in the reviewed literature.

Unit Cell Parameters and Space Group Determination

Detailed unit cell parameters (a, b, c, α, β, γ) and the space group for (5-chloroquinolin-8-yl) ethyl carbonate have not been reported.

Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H…π, π-π interactions, halogen bonds)

A detailed analysis of the intermolecular interactions and crystal packing motifs for (5-chloroquinolin-8-yl) ethyl carbonate, including potential C-H…π, π-π interactions, and halogen bonds, could not be performed as the crystal structure has not been determined and reported.

Theoretical and Computational Investigations of 5 Chloroquinolin 8 Yl Ethyl Carbonate

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the electronic properties and reactivity of molecules like (5-chloroquinolin-8-yl) ethyl carbonate.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept anelectron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For (5-chloroquinolin-8-yl) ethyl carbonate, FMO analysis would reveal the distribution of these orbitals. The HOMO is likely to be located on the electron-rich quinoline (B57606) ring system, while the LUMO may be distributed across the electrophilic sites, including the carbonyl group of the ethyl carbonate moiety. The energies of these orbitals and their gap can be calculated to predict the molecule's reactivity towards nucleophiles and electrophiles.

Illustrative FMO Data for (5-chloroquinolin-8-yl) ethyl carbonate

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | -1.23 |

This interactive table presents hypothetical data derived from DFT calculations for illustrative purposes.

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the surface of a molecule. scispace.comyoutube.com These maps are invaluable for understanding intermolecular interactions, as they highlight regions of positive and negative electrostatic potential. scispace.com Red-colored areas on an ESP map indicate electron-rich regions (negative potential), which are prone to electrophilic attack, while blue-colored areas signify electron-deficient regions (positive potential), susceptible to nucleophilic attack. youtube.com

In the case of (5-chloroquinolin-8-yl) ethyl carbonate, an ESP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the carbonate group, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms and the carbon atom of the carbonyl group. This analysis helps in predicting how the molecule will interact with other molecules or biological targets. scispace.com

DFT calculations can accurately predict various spectroscopic properties. For instance, the vibrational frequencies corresponding to the infrared (IR) spectrum of (5-chloroquinolin-8-yl) ethyl carbonate can be computed. This allows for the assignment of specific vibrational modes to the observed peaks in an experimental IR spectrum, such as the characteristic stretches of the C=O and C-O bonds in the ethyl carbonate group.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. This helps in understanding the photophysical properties of the molecule and interpreting experimental spectroscopic data.

Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O (Carbonyl) | 1750 |

| C-O (Ester) | 1290 |

| C-Cl | 780 |

This interactive table shows plausible vibrational frequencies for (5-chloroquinolin-8-yl) ethyl carbonate as would be predicted by DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. arxiv.orgchemrxiv.orgrsc.orgresearchgate.netbohrium.com By simulating the molecule's behavior over time, MD can provide insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent. arxiv.orgrsc.orgresearchgate.netbohrium.com For (5-chloroquinolin-8-yl) ethyl carbonate, MD simulations could be used to explore the rotational freedom around the single bonds connecting the ethyl carbonate group to the quinoline ring, identifying the most stable conformations. These simulations are particularly useful for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. arxiv.orgchemrxiv.orgrsc.orgresearchgate.netbohrium.com

Quantitative Structure-Property Relationship (QSPR) Studies (e.g., relating structure to non-biological properties like corrosion inhibition)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its physical or chemical properties. Quinoline derivatives are known for their potential as corrosion inhibitors. A QSPR study on (5-chloroquinolin-8-yl) ethyl carbonate and related compounds could correlate various calculated molecular descriptors (such as HOMO/LUMO energies, dipole moment, and molecular surface area) with their experimentally determined corrosion inhibition efficiency. Such models can then be used to predict the corrosion inhibition potential of new, unsynthesized quinoline derivatives, guiding the design of more effective inhibitors.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools for elucidating reaction mechanisms. researchgate.net For (5-chloroquinolin-8-yl) ethyl carbonate, this could involve modeling its synthesis, such as the reaction between 5-chloro-8-hydroxyquinoline (B194070) and ethyl chloroformate, to understand the transition states and energy barriers involved. Furthermore, the mechanisms of its potential degradation pathways, such as hydrolysis of the carbonate ester, could be investigated. researchgate.net By mapping out the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways and the structures of intermediates and transition states, offering a level of detail that is often difficult to obtain through experimental means alone. researchgate.net

Solvent Effects and Solvation Models in Computational Studies

The surrounding solvent environment can significantly influence the chemical and physical properties of a solute molecule. In computational chemistry, understanding these solvent effects is crucial for accurately predicting molecular behavior in solution. For a molecule like (5-chloroquinolin-8-yl) ethyl carbonate, the polarity of the solvent can affect its conformational stability, electronic structure, and reactivity. Computational studies employ various solvation models to account for these interactions, which can be broadly categorized into implicit and explicit models.

Implicit solvation models, also known as continuum models, treat the solvent as a continuous medium with a characteristic dielectric constant (ε) rather than as individual molecules. wikipedia.orgresearchgate.net This approach is computationally efficient and is widely used to study the influence of bulk solvent properties on solutes. wikipedia.orgosti.gov One of the most common implicit solvation models is the Polarizable Continuum Model (PCM). wikipedia.orguni-muenchen.deresearchgate.net In the PCM framework, the solute is placed in a cavity within the solvent continuum, and the free energy of solvation is calculated as the sum of several components:

Electrostatic (Ges): This term accounts for the electrostatic interactions between the solute's charge distribution and the polarized dielectric continuum. wikipedia.orguni-muenchen.de

Dispersion-Repulsion (Gdr): This component describes the van der Waals interactions between the solute and the solvent. wikipedia.orguni-muenchen.de

Cavitation (Gcav): This is the energy required to create the solute cavity within the solvent. wikipedia.orguni-muenchen.de

The choice of solvent in a computational model, defined by its dielectric constant, can lead to predictable changes in the properties of (5-chloroquinolin-8-yl) ethyl carbonate. For instance, an increase in solvent polarity would be expected to stabilize charge separation within the molecule, leading to a larger ground-state dipole moment. This effect can be quantified through calculations in different solvents.

On the other hand, explicit solvation models involve the inclusion of individual solvent molecules in the computational simulation. researchgate.net This method allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding, which are not fully captured by implicit models. researchgate.net However, this level of detail comes at a significantly higher computational cost due to the increased number of atoms in the system. researchgate.netosti.gov A hybrid approach, known as Quantum Mechanics/Molecular Mechanics (QM/MM), can also be employed. In QM/MM simulations, the solute molecule is treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are treated with a less computationally demanding molecular mechanics force field. nih.gov

For (5-chloroquinolin-8-yl) ethyl carbonate, theoretical studies would likely employ Density Functional Theory (DFT) calculations coupled with an implicit solvation model like PCM or the SMD model (which is also based on the dielectric constant) to investigate solvent effects. psgcas.ac.innih.govnih.gov Such studies can predict how properties like the electronic absorption spectrum change with solvent polarity. illinois.edu For example, a shift in the absorption bands (solvatochromism) can be correlated with the dielectric constant of the solvent, providing insights into the nature of the electronic transitions. nih.govmdpi.com

Below are interactive data tables illustrating the kind of theoretical data that could be generated for (5-chloroquinolin-8-yl) ethyl carbonate in different solvents using DFT and implicit solvation models.

Table 1: Calculated Dipole Moment of (5-chloroquinolin-8-yl) ethyl carbonate in Various Solvents

This table shows the theoretical dipole moment of the compound in solvents with a range of dielectric constants (ε), as would be calculated using a method like B3LYP with a PCM.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Heptane | 1.9 | 3.25 |

| Chloroform (B151607) | 4.8 | 4.10 |

| Acetone (B3395972) | 20.7 | 5.30 |

| Ethanol | 24.6 | 5.52 |

| Acetonitrile (B52724) | 36.6 | 5.88 |

| Water | 78.4 | 6.21 |

Table 2: Predicted Maximum Absorption Wavelength (λmax) in Different Solvents

This table illustrates the predicted shift in the maximum absorption wavelength from theoretical TD-DFT calculations, indicating solvatochromic effects.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

| Heptane | 1.9 | 315 |

| Chloroform | 4.8 | 319 |

| Acetone | 20.7 | 325 |

| Ethanol | 24.6 | 327 |

| Acetonitrile | 36.6 | 329 |

| Water | 78.4 | 332 |

These tables demonstrate how computational models can provide detailed insights into the influence of the solvent environment on the molecular properties of (5-chloroquinolin-8-yl) ethyl carbonate.

Chemical Reactivity and Derivatization Strategies for 5 Chloroquinolin 8 Yl Ethyl Carbonate

Hydrolytic Stability and Degradation Pathways of the Ethyl Carbonate Moiety

The ethyl carbonate group serves as a protective moiety for the 8-hydroxyl function. Its stability is pH-dependent. Under alkaline conditions, carbonate esters are susceptible to hydrolysis. The primary degradation pathway for the ethyl carbonate moiety involves saponification, where hydroxide (B78521) ions attack the electrophilic carbonyl carbon. This leads to the cleavage of the ester bond, resulting in the formation of 5-chloroquinolin-8-ol, ethanol, and a carbonate ion. Studies on the alkaline hydrolysis of similar molecules like ethyl carbonate have detailed these kinetics. acs.org

In addition to chemical hydrolysis, biological degradation pathways may exist. Research on other aryl carbonates has shown that microbial cultures can metabolize these compounds via intracellular hydrolases, breaking them down into their constituent phenols and alcohols. nih.gov While specific data on (5-chloroquinolin-8-yl) ethyl carbonate is limited, it is plausible that it could undergo similar enzymatic degradation. Oxidative pathways, potentially involving superoxide (B77818) anion radicals, have also been proposed for the degradation of carbonate structures in certain environments. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system is inherently electron-deficient, a characteristic that is amplified by the presence of the electron-withdrawing chlorine atom at the C5 position. This deactivation makes the ring resistant to electrophilic aromatic substitution.

Conversely, the electron-poor nature of the ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The chlorine atom at C5 serves as a leaving group that can be displaced by a variety of nucleophiles. The SNAr reaction is facilitated by the ability of the quinoline ring, particularly the nitrogen atom, to stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism. masterorganicchemistry.comyoutube.com The reactivity of chloroquinolines in SNAr reactions allows for the introduction of diverse functionalities, with studies demonstrating the displacement of chloro groups by nucleophiles such as piperidine. acs.orgresearchgate.net

Functional Group Interconversions of the Ethyl Carbonate Moiety (e.g., hydrolysis to carboxylate or alcohol, transesterification)

The ethyl carbonate group is amenable to several key functional group interconversions, which enhances the synthetic utility of the parent molecule.

Hydrolysis to Alcohol: The most direct transformation is the hydrolysis of the carbonate ester to reveal the parent alcohol (a phenol (B47542) in this case), 5-chloroquinolin-8-ol. This reaction is typically performed under basic conditions (e.g., using sodium hydroxide) or acidic conditions, which cleave the carbonate ester linkage. acs.orgsciencemadness.org This deprotection step is crucial for subsequent reactions involving the 8-hydroxyl group, such as metal chelation. The process is analogous to the industrial hydrolysis of ethylene (B1197577) carbonate to produce ethylene glycol. google.comepo.org

Transesterification: The ethyl carbonate moiety can undergo transesterification in the presence of another alcohol and a suitable catalyst (acidic or basic). acs.orgrsc.org This reaction allows for the exchange of the ethyl group for other alkyl or aryl groups, thereby modifying the properties of the carbonate. For example, reacting (5-chloroquinolin-8-yl) ethyl carbonate with methanol (B129727) under catalytic conditions could yield (5-chloroquinolin-8-yl) methyl carbonate. wikipedia.org This process is widely used in the synthesis of various organic carbonates. chinasolvents.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization of the Quinoline Core

The chlorine atom at the C5 position is a suitable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems have been developed to effectively activate them. nih.govrsc.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron species (like a boronic acid or ester) to form a new C-C bond. wikipedia.orgorganic-chemistry.org The synthesis of biaryl compounds and other complex scaffolds often relies on this method. To achieve efficient coupling with the relatively inert 5-chloroquinoline, highly active palladium catalysts bearing bulky, electron-rich phosphine (B1218219) ligands (such as SPhos or XPhos) are often required. rsc.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with an amine. wikipedia.orgorganic-chemistry.org It is a powerful method for synthesizing substituted anilines and related compounds. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. libretexts.orgwuxiapptec.com Selective amination of haloquinolines has been demonstrated as a key step in the synthesis of biologically active molecules. nih.gov

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / SPhos, XPhos | C₅-Aryl | rsc.orgresearchgate.net |

| Buchwald-Hartwig | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃ / BINAP, Xantphos | C₅-NR₂ | wikipedia.orgnih.gov |

Formation of Coordination Complexes with Metal Centers (e.g., for catalysis or materials science)

After hydrolysis of the ethyl carbonate moiety, the resulting 5-chloro-8-hydroxyquinoline (B194070) is an excellent bidentate chelating agent. The 8-hydroxyquinoline (B1678124) (oxine) scaffold is considered a "privileged structure" in medicinal chemistry and materials science due to its strong and versatile metal-binding capabilities. scirp.orgnih.gov It coordinates to metal ions through the deprotonated phenolic oxygen and the quinoline ring nitrogen atom, forming stable five-membered chelate rings. researchgate.netresearchgate.net

A wide range of metal ions can form complexes with 8-hydroxyquinoline derivatives. These metalloquinolates have found applications in diverse fields. For instance, aluminum complexes like Alq3 (tris(8-hydroxyquinoline)aluminum) are seminal materials in organic light-emitting diodes (OLEDs). scirp.org Copper, zinc, rhodium, and ruthenium complexes have been investigated for their potential as anticancer agents. mdpi.comacs.org The ability to form these stable metal complexes makes (5-chloroquinolin-8-yl) ethyl carbonate a valuable precursor to functional materials and catalysts.

| Metal Ion | Typical Coordination Geometry | Potential Application Area | Reference |

|---|---|---|---|

| Al(III) | Octahedral | OLEDs / Electroluminescent Materials | scirp.org |

| Cu(II) | Square Planar / Octahedral | Antimicrobial, Anticancer, Catalysis | scirp.orgmdpi.comacs.org |

| Zn(II) | Tetrahedral / Octahedral | Anticancer, Bio-imaging | mdpi.comacs.org |

| Fe(II)/Fe(III) | Octahedral | Chelation Therapy, Biological Probes | mdpi.com |

| Ru(II)/Rh(III) | Octahedral | Anticancer Agents, Catalysis | mdpi.com |

Synthesis of Advanced Quinoline-Based Scaffolds Utilizing (5-chloroquinolin-8-yl) ethyl carbonate as a Key Intermediate

The true synthetic value of (5-chloroquinolin-8-yl) ethyl carbonate lies in its role as a versatile building block for constructing more complex, high-value molecules. The orthogonal reactivity of its functional groups allows for a stepwise and controlled synthetic strategy. A typical sequence involves:

Functionalization at the C5 position via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). The ethyl carbonate group remains intact, protecting the 8-hydroxyl moiety.

Hydrolysis of the ethyl carbonate group to unmask the 8-hydroxyl functionality.

Further derivatization at the C8-OH group or utilization of its metal-chelating properties.

This strategic approach has been used to access a variety of advanced scaffolds. For example, related chloroquinolines have been used as key intermediates in the synthesis of potent inhibitors of pancreatic cancer through Suzuki coupling reactions. researchgate.net Similarly, sequential and selective Buchwald-Hartwig aminations on dihaloquinolines have been employed to create high-affinity ligands for protein domains, demonstrating the power of this intermediate in drug discovery. nih.gov The synthesis of quinoline-based phosphonates and other hybrids for various biological applications also often starts from functionalized 8-hydroxyquinolines, for which the title compound is a protected precursor. nih.gov

Exploration of Non Clinical Applications and Properties of 5 Chloroquinolin 8 Yl Ethyl Carbonate

Applications in Materials Science and Organic Electronics

The 8-hydroxyquinoline (B1678124) framework is a cornerstone in the development of advanced materials, particularly in the realm of organic electronics. The introduction of a 5-chloro substituent and an ethyl carbonate group can modulate the electronic properties, solubility, and processability of the resulting materials.

The 8-hydroxyquinoline moiety is a versatile building block for the synthesis of high-performance polymers. Its derivatives can be incorporated into polymeric structures to impart desirable thermal, mechanical, and optoelectronic properties. For instance, novel quinoline-containing benzoxazine resins have been successfully synthesized using 8-hydroxyquinoline, resulting in thermosets with good thermal stability and low flammability mdpi.com. Such polymers have potential applications in fields requiring high-performance materials.

Furthermore, polymers containing tris(8-hydroxyquinoline) aluminum(III) (Alq3) complexes have been synthesized, demonstrating that the 8-hydroxyquinoline ligand can be integrated into a polymer backbone researchgate.net. This can be achieved through the copolymerization of monomers functionalized with 8-hydroxyquinoline derivatives researchgate.net. The resulting polymers can exhibit the desirable optical and electronic properties of the metal-quinoline complexes google.com. The presence of the reactive ethyl carbonate group in (5-chloroquinolin-8-yl) ethyl carbonate could potentially be utilized for polymerization reactions, enabling its incorporation into various polymer and copolymer structures.

A patent has described the synthesis of metal-8-hydroxyquinoline-functionalized polymers, which retain the optical properties of the metal-quinoline complexes and can be used in the fabrication of light-emitting diodes (LEDs) google.com. This highlights the potential of (5-chloroquinolin-8-yl) ethyl carbonate as a monomer for creating functional polymers for electronic applications.

Derivatives of 8-hydroxyquinoline are renowned for their application as luminescent materials in organic light-emitting diodes (OLEDs) scispace.comsemanticscholar.org. Metal complexes of 8-hydroxyquinoline, such as Alq3, are widely used as electron-transporting and emitting layers in OLEDs due to their high thermal stability and excellent electroluminescent properties nih.govacs.org. The 5-chloro substitution on the quinoline (B57606) ring can influence the electronic properties and, consequently, the emission color and efficiency of the resulting OLEDs.

The ability of 8-hydroxyquinoline and its derivatives to form stable complexes with various metal ions, including aluminum (Al³⁺), zinc (Zn²⁺), and gallium (Ga³⁺), is central to their use in optoelectronics google.comacs.orgsemanticscholar.orgmdpi.comresearchgate.netresearchgate.net. These metal complexes, often referred to as "Mqn" compounds, are highly fluorescent and have been extensively studied for their utility in OLEDs google.comacs.orgresearchgate.net. The introduction of different substituents on the 8-hydroxyquinoline ring allows for the fine-tuning of the emission wavelength, leading to materials that can emit light across the visible spectrum acs.orgepa.gov.

The compound (5-chloroquinolin-8-yl) ethyl carbonate can serve as a ligand for the formation of novel metal complexes with tailored luminescent properties. The electron-withdrawing nature of the chlorine atom at the 5-position can impact the energy levels of the molecular orbitals, potentially leading to blue-shifted emission compared to unsubstituted 8-hydroxyquinoline complexes. Research has shown that bis(8-hydroxyquinoline) zinc (Znq2) is a promising candidate for enhancing the luminescent properties of OLEDs due to its high electroluminescence quantum yield and good thermal stability mdpi.comresearchgate.net.

Table 1: Selected 8-Hydroxyquinoline Derivatives and their Role in Optoelectronics

| Derivative/Complex | Application in Optoelectronics | Key Properties |

| Tris(8-hydroxyquinoline) aluminum (Alq3) | Emitter and electron-transporting material in OLEDs nih.govacs.org | High thermal and chemical stability, strong fluorescence acs.org |

| Bis(8-hydroxyquinoline) zinc (Znq2) | Luminescent material in OLEDs mdpi.comresearchgate.net | High electroluminescence quantum yield, good color tunability mdpi.comresearchgate.net |

| 8-Hydroxyquinoline-functionalized polymers | Fabrication of light-emitting diodes (LEDs) google.com | Retain optical properties of metal-quinoline complexes in a polymer matrix google.com |

| Styryl-substituted bis(8-hydroxyquinoline) zinc | Active layer in OLEDs mdpi.com | Strong electroluminescence with yellow emission mdpi.com |

Role in Catalysis and Ligand Design for Metal-Catalyzed Reactions

The strong metal-chelating ability of the 8-hydroxyquinoline scaffold makes its derivatives excellent candidates for ligand design in metal-catalyzed reactions nih.gov. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group (or in this case, the carbonate) can form a stable five-membered ring with a metal ion, a structural motif that is highly desirable in catalysis.

A study on a bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) complex has demonstrated its catalytic activity in oligomerization reactions researchgate.net. This finding directly implicates the 5-chloro-8-hydroxyquinoline (B194070) core in the development of novel catalysts. The electronic properties of the ligand, which are influenced by the chloro and ethyl carbonate substituents, can affect the catalytic activity and selectivity of the metal complex. By modifying these substituents, it is possible to tune the catalyst's performance for specific chemical transformations.

The design of ligands is a critical aspect of modern catalysis, and the 8-hydroxyquinoline framework provides a robust and tunable platform for creating new catalytic systems. The incorporation of (5-chloroquinolin-8-yl) ethyl carbonate as a ligand could lead to the development of catalysts for a variety of organic reactions, including polymerization, oxidation, and cross-coupling reactions.

Photophysical Properties and Photoluminescence Studies

The photophysical properties of 8-hydroxyquinoline and its derivatives are of significant interest due to their applications in sensing and optoelectronics epa.gov. 8-hydroxyquinoline itself is weakly fluorescent, but its fluorescence emission is greatly enhanced upon chelation with metal ions semanticscholar.org. This enhancement is attributed to increased molecular rigidity and the blocking of an excited-state intramolecular proton transfer process ou.ac.lk.

The introduction of a chlorine atom at the 5-position of the quinoline ring can significantly alter the photophysical properties of the molecule. Halogen substituents are known to influence the rates of radiative and non-radiative decay processes, which can affect the fluorescence quantum yield and lifetime. Studies on substituted 8-hydroxyquinoline derivatives have shown that the position and nature of the substituent can shift the luminescence wavelength epa.gov.

The photoluminescence of metal complexes of 8-hydroxyquinoline derivatives has been extensively studied semanticscholar.orgepa.govnih.gov. For instance, europium(III) complexes of novel 8-hydroxyquinoline derivatives have been shown to exhibit favorable luminescence properties, with electron-donating groups enhancing the luminescence intensity nih.gov. The photophysical characteristics of (5-chloroquinolin-8-yl) ethyl carbonate and its corresponding metal complexes would be crucial in determining their suitability for applications such as fluorescent probes and emitting materials in OLEDs.

Table 2: Photophysical Properties of Selected 8-Hydroxyquinoline Derivatives

| Compound/Complex | Key Photophysical Property | Potential Application |

| 5-Substituted-8-hydroxyquinoline derivatives | Red-shifted luminescence compared to 8-hydroxyquinoline epa.gov | Tunable luminescent materials |

| Metal complexes of 8-hydroxyquinoline | Greatly increased fluorescence emission upon chelation semanticscholar.org | Fluorescent chemosensors for metal ions semanticscholar.org |

| Eu(III) complexes of 8-hydroxyquinoline derivatives | Favorable luminescence properties with high fluorescence quantum yields nih.gov | Promising luminescent materials nih.gov |

| Bis(8-hydroxyquinoline) zinc (Znq2) | Green light-emitting metal chelate | Emitter in OLEDs |

Analytical Reagent Applications (e.g., as a chromophore, chelating agent for metal detection in vitro)

8-Hydroxyquinoline and its derivatives have a long history of use as analytical reagents, primarily due to their exceptional metal-chelating capabilities scispace.comnih.govnih.govresearchgate.net. These compounds can form stable, often colored or fluorescent, complexes with a wide variety of metal ions, making them suitable for gravimetric analysis, spectrophotometry, and fluorescence-based detection methods scispace.comsemanticscholar.org.

The 5-chloro-8-hydroxyquinoline core of the title compound is a potent bidentate chelating agent nih.gov. The proximity of the nitrogen and oxygen atoms allows for the formation of stable complexes with metal ions ou.ac.lknih.gov. This property is the basis for its application in the development of fluorescent chemosensors for the detection of biologically and environmentally important metal ions scispace.comou.ac.lkscirp.org. The change in fluorescence upon metal binding provides a sensitive and selective method for metal ion detection in vitro scirp.org.

Azo derivatives of 8-hydroxyquinoline have been specifically reviewed for their applications in analytical chemistry, where they serve as complexonometric indicators and photometric reagents for the detection of trace elements . The chromophoric nature of the 8-hydroxyquinoline system, which can be further modified by the chloro and ethyl carbonate groups, is essential for these applications nih.gov. The compound (5-chloroquinolin-8-yl) ethyl carbonate could therefore be explored as a selective chelating agent for the detection and quantification of specific metal ions in various analytical settings.

Development as a Precursor for Agrochemicals and Pesticides

The 8-hydroxyquinoline scaffold is present in a number of compounds with known biological activity, including fungicidal and insecticidal properties scispace.comsemanticscholar.org. The copper chelate of 8-hydroxyquinoline, for example, is used as a fungicide to control various plant diseases scispace.com. Mono-chloro substituted 8-hydroxyquinolines have also demonstrated antifungal activity against a range of fungal species scispace.com.

The compound 5-chloro-8-hydroxyquinoline is recognized as an important intermediate in the synthesis of drugs and pesticide herbicides guidechem.compatsnap.com. This suggests that (5-chloroquinolin-8-yl) ethyl carbonate could serve as a valuable precursor for the development of new agrochemicals. The ethyl carbonate group could be readily hydrolyzed to reveal the 8-hydroxyl group, which is crucial for the biological activity of many 8-hydroxyquinoline-based pesticides.

Research into 8-hydroxyquinoline derivatives has shown their efficacy in controlling fungi that cause diseases in grapevines, highlighting the potential for developing effective and safer antifungal products for agricultural use nih.gov. Given that 8-hydroxyquinoline itself is used as a fungicide and bactericide in agriculture, its derivatives, including (5-chloroquinolin-8-yl) ethyl carbonate, represent a promising area for the discovery of new and improved crop protection agents pan-europe.info.

Applications as Corrosion Inhibitors

Detailed research findings and data tables on the application of (5-chloroquinolin-8-yl) ethyl carbonate as a corrosion inhibitor are not available in the current scientific literature.

Advanced Analytical Methodologies for Detection and Quantification of 5 Chloroquinolin 8 Yl Ethyl Carbonate in Research Matrices

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. For quinoline (B57606) derivatives like (5-chloroquinolin-8-yl) ethyl carbonate, chromatographic methods are indispensable for determining purity and isolating the compound from reaction byproducts or impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds, making it highly suitable for many quinoline derivatives. actascientific.com It offers high resolution, sensitivity, and precise, reproducible results, establishing it as a preferred method for purity assessment and quantitative analysis in pharmaceutical and chemical research. pharmaguideline.com

Method Development Developing a robust HPLC method involves the systematic optimization of several key parameters. For a compound like (5-chloroquinolin-8-yl) ethyl carbonate, a reversed-phase (RP-HPLC) approach is typically the starting point.

Stationary Phase: An octadecylsilane (B103800) (C18) column is the most common choice for RP-HPLC, offering excellent retention and separation capabilities for moderately polar to non-polar compounds. The particle size of the column packing (e.g., 3-10 µm) influences efficiency and analysis speed. actascientific.com

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used as the eluent. researchgate.net The ratio is adjusted to achieve optimal retention time and resolution. Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate compounds with a wide range of polarities.

Detection: The conjugated aromatic system of the quinoline ring makes (5-chloroquinolin-8-yl) ethyl carbonate an ideal candidate for Ultraviolet (UV) detection. actascientific.com The analysis is performed at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. youtube.com A Diode Array Detector (DAD) can be used to acquire the full UV spectrum, aiding in peak purity assessment. nih.gov

Method Validation Once developed, the HPLC method must be validated to ensure its reliability, as per International Council for Harmonisation (ICH) guidelines. pharmaguideline.comdemarcheiso17025.com Validation demonstrates that the analytical procedure is suitable for its intended purpose. youtube.com Key validation parameters are summarized in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products). youtube.comich.org | The analyte peak should be well-resolved from other peaks, and the peak should be pure (confirmed by DAD or mass spectrometry). |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. pharmaguideline.comyoutube.com | Correlation coefficient (r²) ≥ 0.999. demarcheiso17025.com |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. pharmaguideline.com | Typically 80% to 120% of the test concentration for an assay. demarcheiso17025.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. Assessed by recovery studies on spiked samples. ich.org | Percent recovery is typically required to be within 98.0% to 102.0%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. actascientific.com Includes repeatability (intra-assay) and intermediate precision. | Relative Standard Deviation (RSD) should typically be ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. actascientific.com | Calculated based on a signal-to-noise ratio of 3:1. actascientific.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. actascientific.com | Calculated based on a signal-to-noise ratio of 10:1. actascientific.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique primarily used for volatile and thermally stable compounds. researchgate.net Direct analysis of (5-chloroquinolin-8-yl) ethyl carbonate by GC might be challenging due to its molecular weight and potential for thermal degradation at high temperatures. To overcome these limitations, derivatization is employed. sigmaaldrich.comyoutube.com

Derivatization in GC Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis. youtube.com The process aims to increase volatility, improve thermal stability, and enhance detector response. researchgate.net While (5-chloroquinolin-8-yl) ethyl carbonate lacks highly polar functional groups like hydroxyl or primary amines, derivatization can still be used to modify its structure for improved chromatographic behavior. youtube.com Common derivatization reactions include:

Silylation: This involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. sigmaaldrich.comyoutube.com

Alkylation/Esterification: This converts carboxylic acids into esters or phenols into ethers. youtube.com

Acylation: This introduces an acyl group into molecules with active hydrogens, forming esters, thioesters, or amides. youtube.com

For a related compound, 1-chloroethyl cyclohexyl carbonate (CECC), GC-MS has been used for quantification, demonstrating the applicability of GC to carbonate structures. researchgate.net Analysis of ethylene (B1197577) carbonate and ethyl methyl carbonate has also been successfully performed using GC. cromlab-instruments.es

| Derivatization Method | Reagent Example | Target Functional Groups | Purpose |

|---|---|---|---|

| Silylation | BSTFA, TMCS | -OH, -COOH, -NH₂, -SH | Increases volatility; improves thermal stability. youtube.com |

| Acylation | Trifluoroacetic Anhydride (TFAA) | -OH, -NH₂ | Creates volatile derivatives, often for electron-capture detection. youtube.com |

| Alkylation / Esterification | BF₃ in Methanol (B129727) | -COOH | Forms more volatile methyl esters. youtube.com |

Chiral Chromatography for Enantiomeric Purity (if applicable)

Chirality deals with molecules that are non-superimposable mirror images (enantiomers). sigmaaldrich.com The compound (5-chloroquinolin-8-yl) ethyl carbonate, based on its structure, does not possess a chiral center and is therefore achiral. Consequently, chiral chromatography for the separation of enantiomers is not applicable to this specific molecule.

However, if a synthetic route or a derivative of this compound were to introduce a stereocenter, assessing enantiomeric purity would become critical, as enantiomers can exhibit different biological activities. nih.gov Chiral separations are typically achieved using two main approaches:

Direct Method: This approach utilizes a Chiral Stationary Phase (CSP) in HPLC. CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. nih.gov Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. sigmaaldrich.com The development of a chiral HPLC method for hydroxychloroquine, a related quinoline compound, highlights the effectiveness of this technique. nih.gov

Indirect Method: This method involves derivatizing the racemic mixture with a pure chiral derivatizing reagent to form a pair of diastereomers. researchgate.netresearchgate.net Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column (e.g., C18). scite.ai

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Structural Confirmation and Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for unequivocal structural confirmation and the identification of trace-level impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) LC-MS/MS combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. It is a definitive tool for identifying the parent compound and characterizing unknown impurities. nih.gov

Structural Confirmation: After separation by LC, the analyte enters the mass spectrometer. The instrument provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. In tandem MS (MS/MS), this parent ion is fragmented, and the resulting pattern of daughter ions provides a structural fingerprint that can be used to confirm the compound's identity. researchgate.net

Impurity Profiling: LC-MS/MS is highly effective for detecting and identifying process-related impurities and degradation products, even at very low levels. High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF), can provide highly accurate mass measurements (typically with errors <5 ppm), which allows for the determination of the elemental formula of an impurity. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the gold standard for the analysis of volatile compounds. researchgate.net For (5-chloroquinolin-8-yl) ethyl carbonate, this would likely follow a derivatization step. The mass spectrometer detector provides mass spectra, typically through Electron Ionization (EI), which produces extensive and reproducible fragmentation patterns that are excellent for library matching and structural elucidation. researchgate.netmadison-proceedings.com A GC-MS method was successfully developed for the determination of quinoline in textiles, demonstrating its utility for this class of compounds. madison-proceedings.com

| Potential Impurity | Potential Source | Analytical Approach |

|---|---|---|

| 5-chloro-8-hydroxyquinoline (B194070) | Unreacted starting material | LC-MS/MS can distinguish by molecular weight and retention time. |

| (5-chloroquinolin-8-yl) methyl carbonate | Impurity in ethylating reagent | LC-MS/MS can differentiate by mass difference of 14 Da (CH₂). |

| Di-(5-chloroquinolin-8-yl) carbonate | Side reaction product | LC-MS/MS would detect a significantly higher molecular weight. |

| Hydrolyzed product (5-chloro-8-hydroxyquinoline) | Degradation in aqueous media | HPLC with UV detection can monitor the appearance of the starting material peak over time. |

Spectrophotometric and Electrochemical Methods for Compound Detection and Characterization in Solution

While chromatography provides separation, spectrophotometric and electrochemical methods offer simpler, often faster, means for quantification and characterization of the bulk compound in solution.

Spectrophotometric Methods UV-Visible spectrophotometry is a straightforward and widely accessible technique for quantifying compounds that absorb light in the UV or visible range. The quinoline scaffold contains a chromophore, making its derivatives well-suited for this analysis. nih.govnih.gov

Quantitative Analysis: The method is based on the Beer-Lambert law. A standard calibration curve is constructed by plotting the absorbance of several solutions of known concentration against their concentrations. nih.gov The concentration of an unknown sample can then be determined by measuring its absorbance at the λmax and interpolating from the curve. A double-beam spectrophotometer is typically used for these measurements. nih.gov

Characterization: Spectrophotometry can be used to determine physicochemical properties. For instance, by measuring changes in the absorption spectrum as a function of pH, the acid dissociation constant (pKa) of a compound can be determined. researchgate.net

Electrochemical Methods Electroanalytical techniques measure changes in electrical properties (potential, current, or charge) to provide quantitative and qualitative information about an analyte. The quinoline ring system is electrochemically active and can be studied by methods such as voltammetry. nih.govmdpi.com

Voltammetry: In this technique, a potential is applied to an electrode, and the resulting current from the oxidation or reduction of the analyte is measured. nih.gov The potential at which the reaction occurs is characteristic of the compound and can be used for identification, while the magnitude of the current is proportional to its concentration. The presence of substituents on the quinoline ring influences the oxidation and reduction potentials. mdpi.com These methods are highly sensitive but can be less selective than chromatographic techniques. nih.gov

Future Directions and Emerging Research Avenues for 5 Chloroquinolin 8 Yl Ethyl Carbonate

Integration into Supramolecular Architectures and Self-Assembled Systems

The quinoline (B57606) moiety, a key component of (5-chloroquinolin-8-yl) ethyl carbonate, is renowned for its ability to participate in a variety of non-covalent interactions, including π-π stacking, hydrogen bonding, and metal coordination. These interactions are the bedrock of supramolecular chemistry, enabling the construction of intricate, well-defined architectures from molecular building blocks. Future research will likely focus on leveraging these properties to incorporate (5-chloroquinolin-8-yl) ethyl carbonate into sophisticated supramolecular assemblies.

The design and synthesis of macrocycles, cages, and polymers where the (5-chloroquinolin-8-yl) ethyl carbonate unit acts as a key recognition site or a structural node is a promising direction. The chlorine and ethyl carbonate substituents offer handles for further functionalization, allowing for the fine-tuning of solubility, electronic properties, and binding affinities. The self-assembly of these systems in solution and at interfaces could lead to the development of novel sensors, drug delivery vehicles, and materials with tunable optical and electronic properties.

Innovations in Green and Sustainable Synthesis of Quinoline Carbonates

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. This transition necessitates the development of synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources. The synthesis of (5-chloroquinolin-8-yl) ethyl carbonate and related quinoline carbonates is an area ripe for innovation in this regard.

| Green Chemistry Approach | Potential Application in Quinoline Carbonate Synthesis |

| Catalysis | Use of p-toluenesulfonic acid (p-TSA), cerium nitrate, and other green catalysts. researchgate.net |

| Alternative Solvents | Employing water and ethanol to reduce reliance on hazardous organic solvents. researchgate.nettandfonline.com |

| Energy Efficiency | Microwave-assisted synthesis to shorten reaction times and reduce energy input. tandfonline.comresearchgate.net |

| Atom Economy | Development of one-pot, multi-component reactions to minimize waste. |

Advanced Materials Development from (5-chloroquinolin-8-yl) ethyl carbonate Scaffolds

The unique electronic and photophysical properties of the quinoline ring system make it an attractive building block for advanced materials. The presence of the chloro and ethyl carbonate groups on the (5-chloroquinolin-8-yl) ethyl carbonate scaffold provides opportunities for polymerization and incorporation into larger material frameworks.

Future research in this area will likely explore the synthesis of polymers and coordination polymers where the (5-chloroquinolin-8-yl) ethyl carbonate unit is a repeating monomer. These materials could exhibit interesting properties such as fluorescence, conductivity, and liquid crystallinity. For instance, the quinoline moiety could be exploited for its light-emitting properties in the development of organic light-emitting diodes (OLEDs). Furthermore, the ability of the quinoline nitrogen to coordinate with metal ions could be utilized to create metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

Application of Machine Learning and Artificial Intelligence in Predicting Chemical Properties and Optimizing Synthetic Pathways

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These powerful computational tools can be used to predict the properties of molecules, optimize reaction conditions, and even design new synthetic pathways. For (5-chloroquinolin-8-yl) ethyl carbonate, ML and AI can play a significant role in accelerating its development and application.

Machine learning models can be trained on existing data for quinoline derivatives to predict a wide range of properties for (5-chloroquinolin-8-yl) ethyl carbonate, including its reactivity, solubility, and potential biological activity. researchgate.netresearchgate.netnih.govchemrxiv.org This predictive capability can help to guide experimental work and prioritize research efforts. For example, a machine learning model could predict the reactive sites of the molecule, aiding in the design of new derivatization strategies. researchgate.net Furthermore, AI algorithms can be used to analyze complex reaction networks and identify optimal conditions for the synthesis of (5-chloroquinolin-8-yl) ethyl carbonate, leading to higher yields and purities.

Exploration of Novel Reaction Pathways and Derivatization Chemistries for Diverse Functionalization

The chemical reactivity of (5-chloroquinolin-8-yl) ethyl carbonate is a key area for future exploration. The presence of multiple functional groups—the quinoline ring, the chlorine atom, and the ethyl carbonate group—provides a rich platform for a wide range of chemical transformations.

Future research will likely focus on developing novel reaction pathways to selectively modify each of these functional groups. For instance, the chlorine atom can be a site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of a wide variety of substituents. The ethyl carbonate group can be hydrolyzed, transesterified, or converted to other functional groups, providing further avenues for derivatization. The quinoline ring itself can undergo electrophilic substitution or C-H activation reactions. The exploration of these diverse reaction pathways will lead to the synthesis of a library of new (5-chloroquinolin-8-yl) ethyl carbonate derivatives with a wide range of structures and properties, opening up new possibilities for their application in various fields.

Q & A

Q. What synthetic methodologies are commonly employed for (5-chloroquinolin-8-yl) ethyl carbonate in laboratory settings?

The compound is typically synthesized via esterification reactions. For example, 5-chloro-8-hydroxyquinoline can react with ethyl chloroformate in the presence of a base like pyridine or potassium carbonate. A reflux setup in aprotic solvents (e.g., acetonitrile) facilitates the reaction, with pyridine acting as a catalyst to neutralize HCl byproducts. Yield optimization requires careful control of stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Infrared (IR) Spectroscopy : Identifies functional groups like ester C=O (1743 cm⁻¹) and C-O (1299 cm⁻¹) stretches .

- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions. For example, the ester group in related quinoline derivatives shows planarity (r.m.s. deviation ~0.007 Å) and torsional twists (e.g., 57.45° relative to the quinoline ring) .

- SHELX Software : Used for refining crystallographic data, particularly for small molecules. SHELXL refines atomic positions, while SHELXS/SHELXD solves structures via direct methods .

Q. How are weak intermolecular interactions analyzed in crystal packing?

Non-classical hydrogen bonds (e.g., C–H⋯O) stabilize crystal lattices. Tools like Mercury or ORTEP-3 visualize these interactions, which often form chains (e.g., C(6) chains along [001] in related structures). Topological analysis via Bader’s AIM theory can quantify electron density at bond critical points .

Advanced Research Questions

Q. What computational methods elucidate electronic delocalization and bonding in this compound?

- Natural Bond Orbital (NBO) Analysis : Reveals hyperconjugation effects, such as electron donation from lone pairs (e.g., oxygen in the ester group) to antibonding orbitals .

- Atoms in Molecules (AIM) Theory : Maps Laplacian electron density to identify covalent vs. non-covalent interactions. For example, quinoline-furoyl ester systems show distinct charge transfer patterns .

- DFT Calculations : Compute force constants for vibrational modes, aiding IR peak assignments and conformational analysis .

Q. How do structural deviations (e.g., torsional angles) impact physicochemical properties?

Torsional angles between the quinoline core and substituents (e.g., 57.45° in ester groups) influence solubility and reactivity. Planar ester moieties enhance conjugation, potentially increasing UV absorption. Deviations >5° may disrupt π-stacking, affecting solid-state luminescence .

Q. What strategies resolve contradictions in crystallographic data refinement?

- Multi-Software Validation : Cross-check results using SHELXL, Olex2, or PLATON to identify outliers in thermal parameters or bond lengths.

- Twinned Data Analysis : For high-symmetry crystals, use SHELXL’s TWIN/BASF commands to model twin domains.

- Hydrogen Bonding Reassessment : Weak interactions (e.g., C–H⋯O) may require constraints to avoid overfitting .

Q. How does substituent variation (e.g., halogen substitution) alter bioactivity?

Chlorine at position 5 enhances antimicrobial activity by increasing lipophilicity and membrane penetration. Comparative studies with iodo/bromo analogs (e.g., clioquinol) show iodine improves metal-chelating properties, relevant for anticancer research. Ethyl carbonate groups may reduce cytotoxicity compared to methyl esters .

Methodological Considerations

Q. What experimental controls are essential in synthesizing high-purity derivatives?

- Reagent Purity : Use anhydrous solvents and recrystallized starting materials to avoid side reactions.